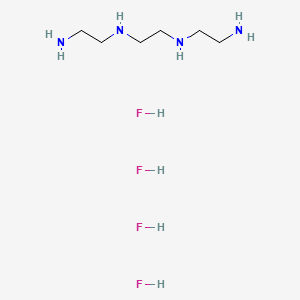
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-, tetrahydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride: is a chemical compound with the molecular formula C6H18N4F4 Triethylenetetramine tetrahydrofluoride . This compound is a derivative of ethylenediamine and is characterized by the presence of multiple amine groups, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrofluoric acid to form the tetrahydrofluoride salt. The reaction typically requires controlled conditions to ensure the correct stoichiometry and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrofluoric acid to obtain the tetrahydrofluoride salt. The process is carried out in specialized reactors to handle the corrosive nature of hydrofluoric acid.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or halogenated amine derivatives.
Scientific Research Applications
Chemistry: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound is used to study the interactions between amine groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs that target specific enzymes or receptors. Its multiple amine groups allow for the formation of stable complexes with metal ions, which can be used in drug delivery systems.
Industry: In the industrial sector, 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a curing agent for epoxy resins and as a hardener in the production of adhesives and coatings.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride involves its ability to form stable complexes with metal ions. The multiple amine groups in the compound act as ligands, coordinating with metal ions to form chelates. These chelates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Triethylenetetramine (TETA): Similar structure but without the tetrahydrofluoride component.
Diethylenetriamine (DETA): Contains fewer amine groups compared to 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-.
Ethylenediamine (EDA): The simplest form with only two amine groups.
Uniqueness: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is unique due to its multiple amine groups and the presence of the tetrahydrofluoride component. This combination enhances its ability to form stable complexes with metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
Properties
CAS No. |
68444-13-3 |
|---|---|
Molecular Formula |
C6H22F4N4 |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrofluoride |
InChI |
InChI=1S/C6H18N4.4FH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H |
InChI Key |
FJVXPUQABYUGEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)N.F.F.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

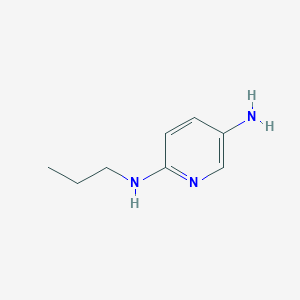

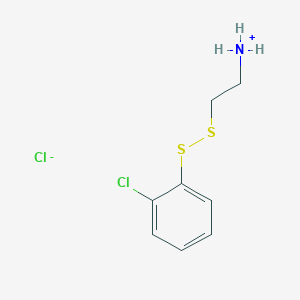
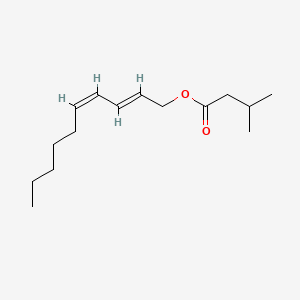
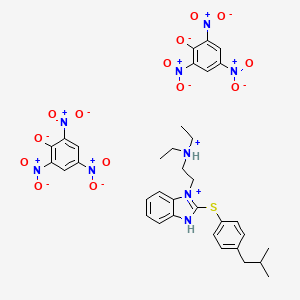

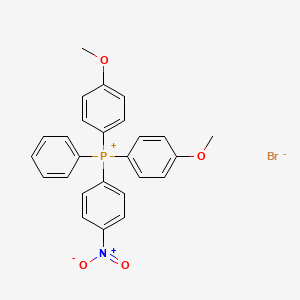
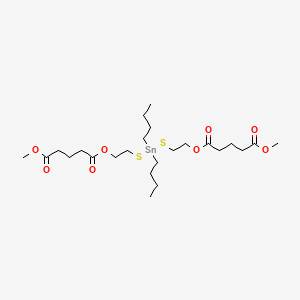



![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
